![molecular formula C17H16N4O2S B6153329 4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide CAS No. 2098346-67-7](/img/structure/B6153329.png)
4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide
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Description
4-(Aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide, also known as AMBI-1, is a synthetic sulfonamide molecule that has shown promise in a variety of scientific research applications. It is a white, crystalline solid that has a melting point of 137°C and a molecular weight of 300.38 g/mol. AMBI-1 has been used as an inhibitor of the enzyme acetylcholinesterase (AChE) and has been studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
Scientific Research Applications
Indole Synthesis Applications
Indole compounds are foundational to a multitude of natural products and pharmaceuticals, inspiring extensive research into their synthesis. "4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide" falls within this scope due to its indole core, a structure central to diverse biological activities. The synthesis of indoles, including methods that may encompass compounds similar to the one , has been systematically categorized into nine strategies based on the bond formation sequence involved in constructing the indole ring. These methodologies highlight the versatility and the synthetic interest in the indole moiety, underscoring its significance in medicinal chemistry and organic synthesis alike (Taber & Tirunahari, 2011).
Pharmacological Significance of Sulfonamides
Sulfonamides, characterized by the sulfonamide functional group present in "4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide", are pivotal in the development of numerous therapeutic agents due to their broad spectrum of biological activities. This category includes antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The structural diversity afforded by sulfonamide synthesis contributes to the ongoing discovery and development of novel drug candidates. The review by Azevedo-Barbosa et al. emphasizes the medicinal chemistry aspects of sulfonamides, detailing their discovery, structure-activity relationships, and diverse biological activities, illustrating the compound's potential applicability in developing future drugs (Azevedo-Barbosa et al., 2020).
Furthermore, the patent landscape reflects a keen interest in sulfonamide inhibitors, signifying their role in addressing therapeutic needs across various domains, including bacterial infections, cancer, and inflammatory conditions. The continuous exploration of sulfonamide compounds in patent literature underlines the ongoing innovation and application of these molecules in drug discovery and development (Gulcin & Taslimi, 2018).
properties
IUPAC Name |
4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-2-7-15(17-16(11)13(9-19)10-20-17)21-24(22,23)14-5-3-12(8-18)4-6-14/h2-7,10,20-21H,8,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJILEGPDDMZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=C(C=C3)CN)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide | |
CAS RN |
2098346-67-7 |
Source
|
Record name | 4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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